

# Technical Guide: 8-Azaspiro[4.5]decan-2-ylmethyl acetate

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## Compound of Interest

Compound Name:	8-Azaspiro[4.5]decan-2-ylmethyl acetate
CAS No.:	2007921-09-5
Cat. No.:	B2373871

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## Executive Summary & Identification

**8-Azaspiro[4.5]decan-2-ylmethyl acetate** is a spirocyclic piperidine derivative characterized by a spiro[cyclopentane-1,4'-piperidine] core.<sup>[1]</sup> This scaffold is a critical structural motif in medicinal chemistry, employed to restrict the conformational flexibility of ligands targeting G-protein coupled receptors (GPCRs), particularly opioid, chemokine (CCR5), and free fatty acid (GPR120) receptors.

The compound serves as a versatile intermediate, offering a pre-functionalized "handle" (the acetoxymethyl group) at the C2 position of the cyclopentane ring, allowing for further diversification or direct incorporation into pharmacophores.

## Core Identity Matrix

Property	Specification
CAS Registry Number	2007921-09-5
Chemical Name	8-Azaspiro[4.5]decan-2-ylmethyl acetate
Synonyms	(8-Azaspiro[4.5]decan-2-yl)methyl acetate; Acetic acid (8-azaspiro[4.5]decan-2-yl)methyl ester
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>2</sub>
Molecular Weight	211.30 g/mol
Core Scaffold	Spiro[cyclopentane-1,4'-piperidine]
Key Functional Groups	Secondary Amine (Piperidine N), Ester (Acetate)
SMILES	<chem>CC(=O)OCC1CCC2(C1)CCNCC2</chem>

## Structural Analysis & Pharmacophore Utility

The 8-azaspiro[4.5]decane system creates a rigid geometric constraint.<sup>[1]</sup> Unlike flexible linear alkyl chains, the spiro-fusion forces the substituents on the piperidine and cyclopentane rings into specific vector orientations.

- **Gem-Disubstituent Effect:** The spiro carbon (C5) mimics a gem-dimethyl group, reducing the entropic penalty of binding to a protein target.<sup>[1]</sup>
- **Vector Positioning:** The C2-substitution on the cyclopentane ring projects the acetoxymethyl group away from the piperidine nitrogen, allowing for "bivalent" ligand design where the amine binds an orthosteric site (e.g., Asp residue in GPCRs) and the acetate arm interacts with accessory hydrophobic pockets.
- **Stereochemistry:** The C2 position is a chiral center.<sup>[1]</sup> While the CAS 2007921-09-5 typically refers to the racemate in bulk building blocks, enantioselective synthesis or chiral resolution is often required for clinical candidates to isolate the bioactive (R) or (S) isomer.<sup>[1]</sup>

## Synthetic Routes & Methodology

The synthesis of **8-azaspiro[4.5]decan-2-ylmethyl acetate** generally proceeds through the construction of the spiro-ring system followed by functional group manipulation.<sup>[1]</sup> The most robust pathway utilizes N-protected 4-piperidone as the starting material.<sup>[1]</sup>

## Pathway: The Diester Cyclization Route<sup>[1]</sup>

This protocol ensures the formation of the C2-carboxylate intermediate, which is then reduced and acetylated.<sup>[1]</sup>

### Step 1: Knoevenagel Condensation & Cyclization<sup>[1]</sup>

- Reagents: N-Benzyl-4-piperidone, Ethyl cyanoacetate, Ammonia/Ammonium acetate.<sup>[1]</sup>
- Mechanism: Condensation forms an unsaturated intermediate which undergoes Michael addition and cyclization to form the spiro-glutarimide or related diester precursors.<sup>[1]</sup>
- Alternative (Modern): Alkylation of N-protected 4-piperidone enamine with methyl 2-(bromomethyl)acrylate or similar electrophiles to close the 5-membered ring.<sup>[1]</sup>

### Step 2: Decarboxylation & Esterification

- Hydrolysis and decarboxylation yield the 8-azaspiro[4.5]decane-2-carboxylic acid.<sup>[1]</sup>
- Fischer esterification converts this to the methyl ester for easier handling.

### Step 3: Reduction

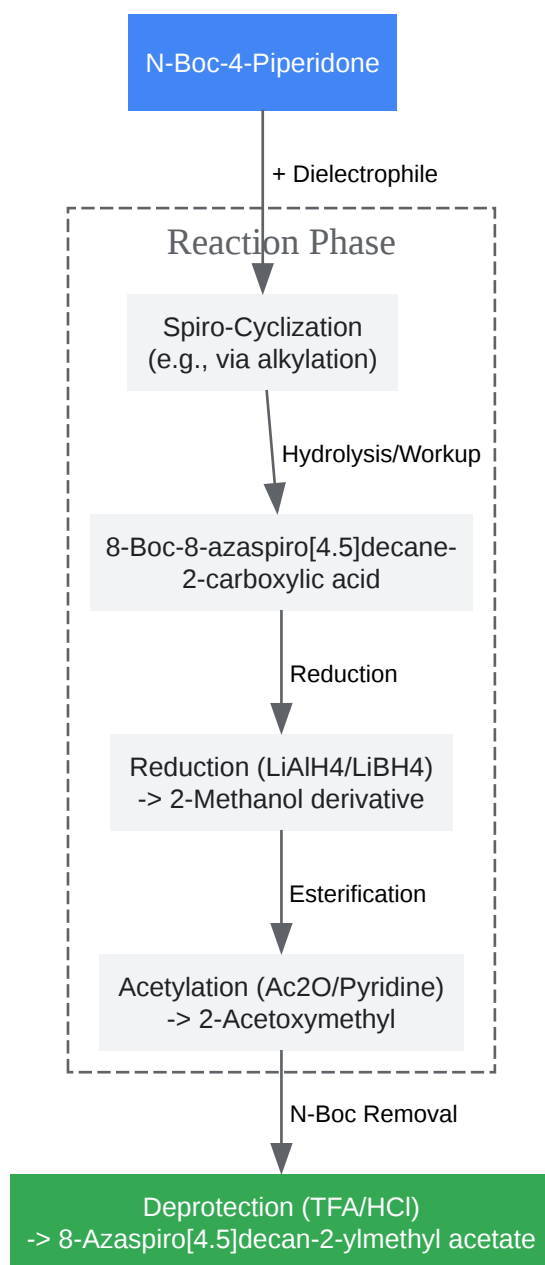
- Reagent: Lithium Aluminum Hydride (LiAlH<sub>4</sub>) or LiBH<sub>4</sub>.
- Reaction: The ester at C2 is reduced to the primary alcohol: (8-azaspiro[4.5]decan-2-yl)methanol.<sup>[1]</sup>

### Step 4: Selective Acetylation

- Reagents: Acetic anhydride ( ), Pyridine, DMAP (cat.).
- Condition: 0°C to RT in DCM.

- Outcome: Selective acetylation of the primary alcohol over the secondary amine (if N-protected).[1] If the amine is free, N-protection (e.g., Boc) is required prior to this step, followed by deprotection.

## Synthesis Workflow Diagram



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Caption: Logical synthetic pathway from commercially available piperidone to the target acetate.

## Applications in Drug Discovery

The 2007921-09-5 building block is specifically cited in the development of modulators for several high-value therapeutic targets.

### A. GPR120 Agonists (Metabolic Disease)

Researchers utilize the spiro-piperidine core to develop agonists for GPR120 (FFAR4), a target for type 2 diabetes and obesity. The spiro linkage provides the necessary lipophilicity and shape complementarity to the receptor's orthosteric site, improving potency over flexible analogs.

- Mechanism:[1][2][3] The amine interacts with Asp residues, while the C2-tail (derived from the acetate) extends into the hydrophobic pocket.

### B. Opioid & Nociceptin Ligands

The 8-azaspiro[4.5]decane scaffold is a structural isostere of the classical 4-phenylpiperidine pharmacophore found in opioids (e.g., Fentanyl, Pethidine).

- Advantage: The spiro-cycle restricts the piperidine ring chair conformation, potentially enhancing selectivity for

(Mu) or NOP (Nociceptin) receptors and reducing off-target side effects.[1]

### C. Kinase Inhibitors (p38 MAPK)

Patent literature links the 8-azaspiro[4.5]decane-2-carboxylic acid derivatives to p38 Mitogen-Activated Protein Kinase inhibitors.[1] These compounds are investigated for anti-inflammatory applications, where the spiro-system acts as a rigid linker positioning the inhibitor headgroup.

[1]

## Analytical Characterization

To validate the identity of CAS 2007921-09-5, the following spectral data is expected:

- NMR (400 MHz,

):

- 2.05 (s, 3H, ) – Acetate singlet.
- 3.90–4.10 (d/m, 2H, -OAc) – Methylene protons next to ester.
- 2.70–3.00 (m, 4H) – Piperidine -protons (shifted if salt).
- 1.20–1.80 (m, multiplet) – Spiro-ring methylene envelope.[1]
- Mass Spectrometry (ESI+):
  - Parent Ion Da.
- Appearance: Typically a viscous oil (free base) or white solid (HCl/TFA salt).

## References

- Acmechem Biochemical. (n.d.). **8-Azaspiro[4.5]Decan-2-Ylmethyl Acetate** Product Page. Retrieved from [1]
- Google Patents. (2014). Substituted spiroperidinyll compounds useful as GPR120 agonists. WO2014059232A2. Retrieved from
- National Institutes of Health (NIH). (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. Retrieved from
- ChemicalBook. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane synthesis and derivatives. Retrieved from

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## Sources

- [1. 76-01-7\[Pentachloroethane\]- Acmec Biochemical \[acmec.com.cn\]](#)
- [2. 35725-30-5\[Dysprosium\(3+\),trinitrate,hexahydrate\]- Acmec Biochemical \[acmec.com.cn\]](#)
- [3. WO2014059232A2 - Substituted spiropiperidinyI compounds useful as gpr120 agonists - Google Patents \[patents.google.com\]](#)
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